molecular formula C19H21N3O4S2 B2596340 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1031956-25-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2596340
CAS No.: 1031956-25-8
M. Wt: 419.51
InChI Key: CAALFWBPTAWBBY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[e][1,2,4]thiadiazine . Benzo[e][1,2,4]triazinyl, or Blatter radicals, are stable free radicals . Their properties can be modified more widely and more easily through simple substitution changes .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis Techniques : The compound is synthesized through various techniques, including the use of Mannich bases from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, as reported by Sah et al. (2014) in their study of antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
  • Antimicrobial Properties : The synthesized compounds, including derivatives of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide, exhibit moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli, Salmonella typhi, and fungal strains such as Aspergillus niger (Sah et al., 2014).

Anticancer Activities

  • Synthesis for Anticancer Research : Kamal et al. (2011) report on the synthesis of compounds based on this scaffold for testing against various cancer cell lines, indicating the potential use of this compound in anticancer research (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
  • Efficacy Against Cancer Cell Lines : The synthesized compounds show moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

Allelochemicals and Agricultural Applications

Insecticidal Applications

  • Synthesis for Insecticidal Use : Fadda et al. (2017) utilized a precursor of this compound for the synthesis of various heterocycles, which were then evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Other Applications

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22-15-7-5-6-8-17(15)28(24,25)21-19(22)27-12-18(23)20-14-11-13(2)9-10-16(14)26-3/h5-11H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAALFWBPTAWBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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